

Comparative Docking Analysis of Nitrophenyl-Containing Heterocyclic Derivatives Against Key Protein Targets

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-1h-tetrazole

Cat. No.: B082783

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This guide provides a comparative overview of the molecular docking performance of a series of heterocyclic derivatives containing a 4-nitrophenyl moiety. The analysis focuses on their binding affinities to various protein targets implicated in microbial infections and cancer. The data presented is compiled from recent in-silico studies and aims to inform researchers, scientists, and drug development professionals on the potential of these compounds as therapeutic agents.

Data Presentation: A Comparative Look at Binding Affinities

The following table summarizes the binding energies of various nitrophenyl-containing heterocyclic derivatives against several key bacterial protein targets. Lower binding energy values indicate a higher predicted affinity of the compound for the protein's active site.

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol) of Nitrophenyl-Containing Derivatives Against Bacterial Protein Targets



Compound ID	Target Protein (PDB ID)	Staphyloco ccus aureus (2XCT)	Bacillus subtilis (1BAG)	Escherichia coli (1KZN)	Salmonella typhi (1QFE)
Molecule 3a	Pyrimidine Derivative	-12.3	-9.5	-11.4	-10.8
Molecule 2h	Thiazole Derivative	-9.8	-8.5	-9.1	-9.2
Molecule 2g	Thiazole Derivative	-9.3	-7.9	-8.9	-8.7
Molecule 2c	Thiazole Derivative	-9.2	-7.8	-8.6	-8.5
Molecule 1d	Pyrazole Derivative	-9.1	-7.1	-8.2	-8.3
Molecule 2d	Thiazole Derivative	-9.1	-7.6	-8.5	-8.8
Molecule 2e	Thiazole Derivative	-9.0	-7.5	-8.4	-8.6

Data sourced from a study by S. M. Bhalekar et al. The compounds listed are complex heterocyclic derivatives containing a 4-nitrophenyl group.[1]

In a separate study, a tetrazole derivative featuring a 4-NO2-substituted phenyl moiety attached to a thiosemicarbazone (compound 1d) was investigated, though specific binding energy values for this compound were not detailed in the primary report. However, a related compound from the same study (compound 2b) demonstrated a strong binding affinity of -7.8 kcal/mol against its target protein (4OR7).[2]

Experimental Protocols: A Closer Look at the Methodology



The data presented in this guide is derived from computational molecular docking studies. The general workflow for such studies is outlined below.

Molecular Docking Protocol:

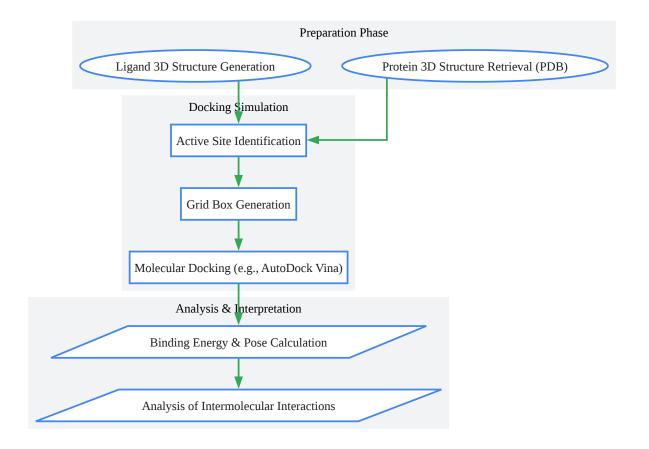
- Ligand and Protein Preparation:
 - The three-dimensional structures of the ligand molecules (the tetrazole derivatives) are generated and optimized using computational chemistry software. For instance, the structures can be drawn in a 2D chemical drawing tool and then converted to a 3D format and energy-minimized.
 - The 3D crystallographic structures of the target proteins are obtained from a protein structure database such as the Protein Data Bank (PDB).
 - The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- Binding Site Identification and Grid Generation:
 - The active site of the target protein is identified, often based on the location of a cocrystallized native ligand or through computational prediction algorithms.
 - A grid box is generated around the active site to define the search space for the docking algorithm.
- Molecular Docking Simulation:
 - A docking software (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of the ligand within the protein's active site.[1] The ligands are typically treated as flexible, while the protein is kept rigid.[1]
 - The docking algorithm samples a large number of possible conformations and orientations
 of the ligand and scores them based on a defined scoring function, which estimates the
 binding free energy.
- Analysis of Results:



 The results are analyzed to identify the best binding poses and their corresponding binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of the binding affinity.

Visualizing the Process and Pathways

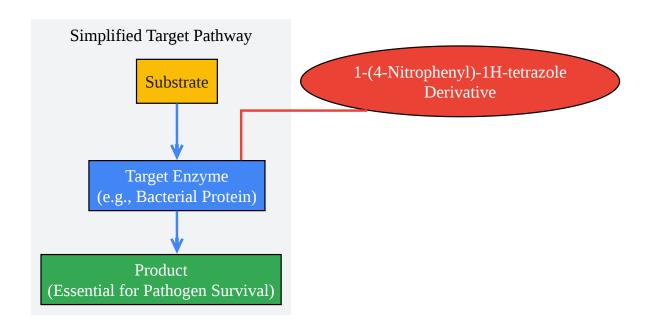
To better illustrate the concepts discussed, the following diagrams are provided.





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Caption: A generalized workflow for molecular docking studies.



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Caption: Inhibition of a hypothetical enzymatic pathway by a tetrazole derivative.



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Caption: The logical relationship between docking results and drug discovery potential.

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